1-(4-bromophenyl)-1H-pyrazol-4-yl-2-methylpropan-2-ol
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Overview
Description
1-(4-bromophenyl)-1H-pyrazol-4-yl-2-methylpropan-2-ol is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-bromophenyl)-1H-pyrazol-4-yl-2-methylpropan-2-ol can be achieved through several synthetic routes. One common method involves the reaction of 4-bromophenylhydrazine with an appropriate ketone or aldehyde to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. Additionally, the choice of solvents, catalysts, and reaction temperatures plays a crucial role in the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
1-(4-bromophenyl)-1H-pyrazol-4-yl-2-methylpropan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromophenyl group can be reduced to form a phenyl group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of phenyl derivatives.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
1-(4-bromophenyl)-1H-pyrazol-4-yl-2-methylpropan-2-ol has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates with anti-inflammatory, anticancer, and antimicrobial properties.
Materials Science: The compound is used in the development of novel materials with unique electronic and optical properties.
Biological Studies: It serves as a probe molecule for studying enzyme mechanisms and receptor interactions.
Mechanism of Action
The mechanism of action of 1-(4-bromophenyl)-1H-pyrazol-4-yl-2-methylpropan-2-ol involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π stacking interactions with aromatic residues in proteins, while the hydroxyl group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Bromophenyl)-1H-pyrazole
- 1-(4-Bromophenyl)-1H-pyrazole
- 4-Bromo-1-(pyridin-3-ylmethyl)-1H-pyrazole
- 4-Bromo-1-ethyl-1H-pyrazole
Uniqueness
1-(4-bromophenyl)-1H-pyrazol-4-yl-2-methylpropan-2-ol is unique due to the presence of both a bromophenyl group and a hydroxyl group, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C13H15BrN2O |
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Molecular Weight |
295.17 g/mol |
IUPAC Name |
1-[1-(4-bromophenyl)pyrazol-4-yl]-2-methylpropan-2-ol |
InChI |
InChI=1S/C13H15BrN2O/c1-13(2,17)7-10-8-15-16(9-10)12-5-3-11(14)4-6-12/h3-6,8-9,17H,7H2,1-2H3 |
InChI Key |
MSKKPUYZMMNQIN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC1=CN(N=C1)C2=CC=C(C=C2)Br)O |
Origin of Product |
United States |
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